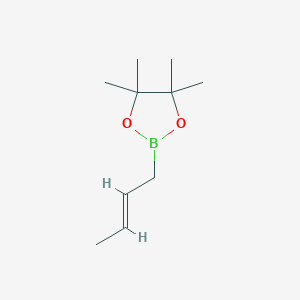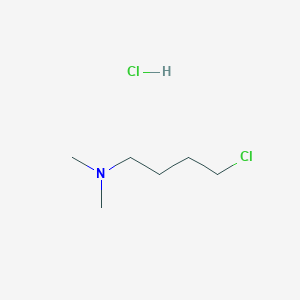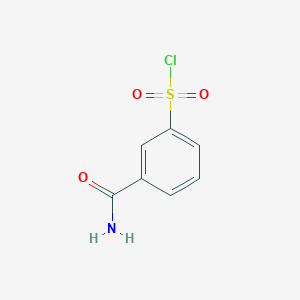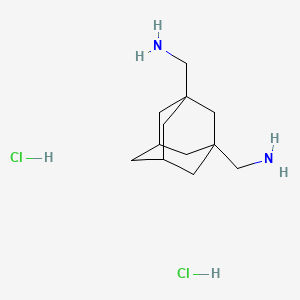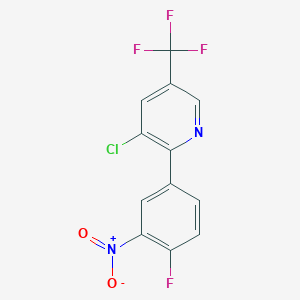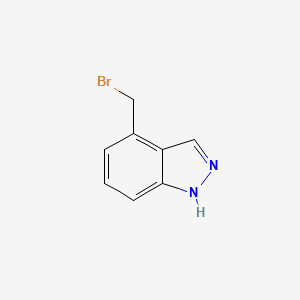
4-(Bromomethyl)-1H-indazole
Overview
Description
4-(Bromomethyl)-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One application of 4-(Bromomethyl)-1H-Indazole is in the field of corrosion inhibition. Heterocyclic diazoles, including indazole derivatives, have been investigated for their inhibitive properties against acidic iron corrosion. These compounds demonstrate an increase in charge-transfer resistance, contributing to reduced corrosion in the presence of these inhibitors, as shown in a study by Babić-Samardžija et al. (2005) (Babić-Samardžija et al., 2005).
Drug Development
Indazole derivatives have shown promise in drug development. For instance, Yoo et al. (2018) discussed the synthesis and evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors, indicating their potential in cancer treatment (Yoo et al., 2018). Additionally, 1H-Indazoles are recognized for their pharmaceutical applications, including antibacterial, antidepressant, anti-inflammatory, antihypertensive, and anticancer properties, as described by Gaikwad et al. (2015) (Gaikwad et al., 2015).
Synthesis and Modification
Boujdi et al. (2021) explored the regioselective bromination and subsequent palladium-catalyzed cross-coupling arylation of 4-substituted NH-free indazoles, highlighting the importance of this compound in chemical synthesis (Boujdi et al., 2021). Similarly, indazoles have been involved in a variety of chemical reactions, such as coupling reactions, as detailed by Slade et al. (2009) (Slade et al., 2009).
Material Science
In material science, indazole derivatives have been used in the synthesis of unsymmetrical dendrimers with antimicrobial properties. Jayanthi and Rajakumar (2017) synthesized dendrimers using indazole and observed their effectiveness against pathogenic bacteria (Jayanthi & Rajakumar, 2017).
Catalysis
Indazole compounds have also been utilized in catalysis. Hurtado et al. (2010) reported on palladium(II) complexes bearing new pincer ligands based on indazole, which demonstrated catalytic properties in ethylene polymerization and C–C coupling reactions (Hurtado et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as bromothalonil, have been used as preservatives and are known allergens . They are also known to interact with various proteins and enzymes in the body .
Mode of Action
The mode of action of 4-(Bromomethyl)-1H-indazole is likely to involve interactions with its targets leading to changes at the molecular level. For instance, brominated compounds are known to participate in radical reactions . The bromine atom in the compound can be replaced by other groups in a substitution reaction, leading to the formation of new compounds .
Biochemical Pathways
It’s plausible that the compound could disrupt certain biochemical pathways due to its potential to undergo radical reactions and substitutions . These disruptions could lead to downstream effects, altering the normal functioning of cells.
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Result of Action
Based on its potential for radical reactions and substitutions, it could lead to the formation of new compounds within cells . This could potentially alter cellular processes and functions.
Properties
IUPAC Name |
4-(bromomethyl)-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORQNQLPVDFTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3038005.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3038006.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B3038007.png)
![4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B3038008.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3038009.png)
![2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone](/img/structure/B3038011.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B3038012.png)

